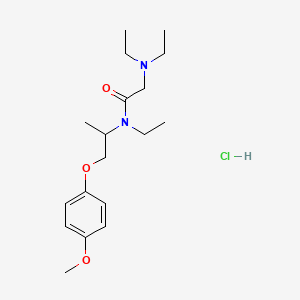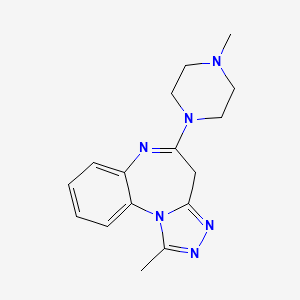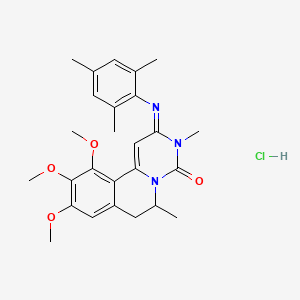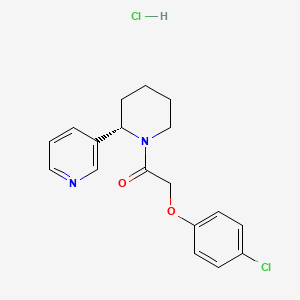
Piperidine, 1-((4-chlorophenoxy)acetyl)-2-(3-pyridinyl)-, monohydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidina, 1-((4-clorofenoxi)acetil)-2-(3-piridinil)-, monohidrocloruro, (S)- es un compuesto orgánico complejo que presenta un anillo de piperidina, un grupo clorofenoxi y un grupo piridinil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Piperidina, 1-((4-clorofenoxi)acetil)-2-(3-piridinil)-, monohidrocloruro, (S)- normalmente involucra múltiples pasos, comenzando con la preparación del anillo de piperidina, seguido de la introducción de los grupos clorofenoxi y piridinil. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y control de temperatura para garantizar la estereoquímica y el rendimiento deseados.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores de flujo continuo, sistemas de alta presión y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
Piperidina, 1-((4-clorofenoxi)acetil)-2-(3-piridinil)-, monohidrocloruro, (S)- puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Los grupos clorofenoxi y piridinil pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones varían dependiendo de la reacción deseada, pero a menudo involucran temperaturas controladas, solventes específicos y catalizadores.
Productos Mayores Formados
Los productos mayores formados a partir de estas reacciones dependen de la ruta de reacción específica elegida. Por ejemplo, la oxidación puede producir diferentes cetonas o alcoholes, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
Piperidina, 1-((4-clorofenoxi)acetil)-2-(3-piridinil)-, monohidrocloruro, (S)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto puede utilizarse en estudios que involucran la inhibición de enzimas y la unión de receptores.
Industria: El compuesto puede utilizarse en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de Piperidina, 1-((4-clorofenoxi)acetil)-2-(3-piridinil)-, monohidrocloruro, (S)- implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- Derivados de piperidina con diferentes sustituyentes
- Compuestos con grupos funcionales similares, como los grupos clorofenoxi o piridinil
Unicidad
Piperidina, 1-((4-clorofenoxi)acetil)-2-(3-piridinil)-, monohidrocloruro, (S)- es único debido a su combinación específica de grupos funcionales y estereoquímica, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Número CAS |
62784-20-7 |
|---|---|
Fórmula molecular |
C18H20Cl2N2O2 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H19ClN2O2.ClH/c19-15-6-8-16(9-7-15)23-13-18(22)21-11-2-1-5-17(21)14-4-3-10-20-12-14;/h3-4,6-10,12,17H,1-2,5,11,13H2;1H/t17-;/m0./s1 |
Clave InChI |
FZMGALGRLPKULT-LMOVPXPDSA-N |
SMILES isomérico |
C1CCN([C@@H](C1)C2=CN=CC=C2)C(=O)COC3=CC=C(C=C3)Cl.Cl |
SMILES canónico |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)COC3=CC=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
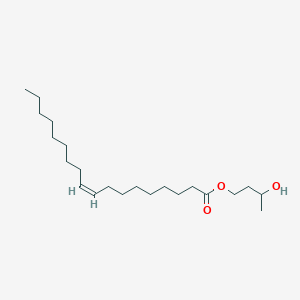
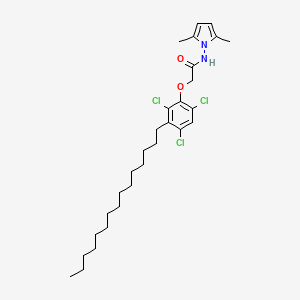
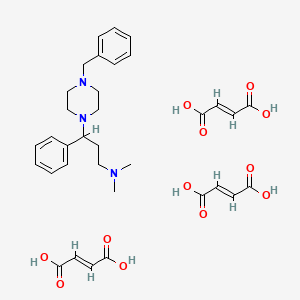

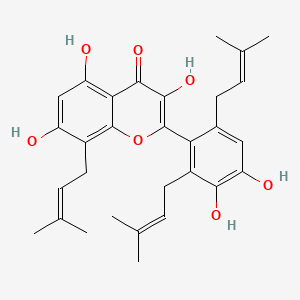

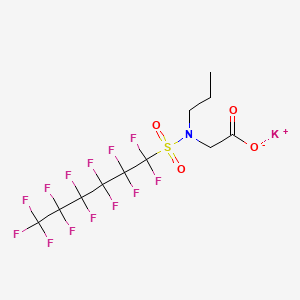
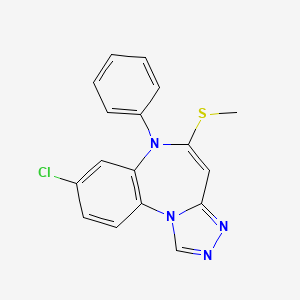
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)

